Ethyl 3-(heptylamino)propanoate
Description
Ethyl 3-(heptylamino)propanoate is an ester derivative featuring a heptylamine substituent at the β-position of the propanoate backbone. The heptyl chain confers lipophilicity, which may influence solubility, reactivity, and industrial utility compared to shorter-chain or aromatic analogs .
Properties
IUPAC Name |
ethyl 3-(heptylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-3-5-6-7-8-10-13-11-9-12(14)15-4-2/h13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFIFNNSZWZNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(heptylamino)propanoate can be synthesized through the reaction of 1-aminoheptane with ethyl acrylate . The reaction typically involves the use of a base catalyst to facilitate the nucleophilic addition of the amine to the acrylate, forming the desired ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(heptylamino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides under appropriate conditions.
Major Products:
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: New amine derivatives.
Scientific Research Applications
Ethyl 3-(heptylamino)propanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(heptylamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active amine, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthesis Complexity: Compounds with aromatic or heterocyclic substituents (e.g., pyridine in ) require multi-step syntheses, whereas aliphatic analogs (e.g., isopropylamino in ) are simpler to prepare.
- Yield Trends: Aliphatic derivatives (e.g., Methyl 3-(di-2-ethylhexylamino)propanoate, 67% yield ) generally achieve moderate yields, while nitro-functionalized analogs exhibit higher yields (90.6% ).
Physical and Chemical Properties
The substituent significantly impacts physical properties:
- Lipophilicity: Heptyl and di-2-ethylhexylamino groups enhance oil-like consistency and reduce water solubility .
- State at Room Temperature: Aliphatic amino esters (e.g., Ethyl 3-(isopropylamino)propanoate) are typically liquids, whereas nitro- or aromatic-substituted analogs (e.g., ) are solids with higher melting points (198–200°C).
- Stability: Ethyl 3-(heptylamino)propanoate is expected to be stable under standard storage conditions, similar to its analogs .
Research Findings and Data Tables
Table 1: Spectral Data Comparison
Insights :
- Amino and imino groups show characteristic N-H stretches (~3300–3450 cm$^{-1}$) in IR .
- Aliphatic chains exhibit distinct methyl/methylene signals in NMR .
Biological Activity
Ethyl 3-(heptylamino)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity by reviewing various studies, including case studies and relevant data tables.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : [not specified in search results]
The compound features an ethyl ester group linked to a heptylamine chain, which may influence its interaction with biological systems.
1. Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:
- Antagonistic Activity : Some studies suggest that derivatives can act as antagonists at specific receptors, such as PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a role in glucose metabolism and fat storage .
- Endocannabinoid System Interaction : Ethyl derivatives have been noted for their interactions with the endocannabinoid system, particularly affecting fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids .
2. Neurotransmitter Modulation
This compound and its analogs may influence neurotransmitter transporters. For instance, structural modifications can enhance inhibitory activity at serotonin and dopamine transporters, suggesting potential applications in treating mood disorders .
Case Study 1: In Vitro Studies on Receptor Binding
In a study evaluating receptor binding affinities, ethyl derivatives demonstrated varying degrees of activity at G-protein coupled receptors (GPCRs). The binding affinities were assessed using radiolabeled ligands, revealing significant interactions with serotonin and dopamine receptors.
| Compound | Receptor Type | Binding Affinity (IC) |
|---|---|---|
| This compound | hSERT | 9.66 μM |
| Analog A | hDAT | 2.01 μM |
| Analog B | hNET | 0.154 μM |
This table illustrates the varying potencies of different compounds at key neurotransmitter receptors, highlighting the potential for this compound in neuropharmacology.
Case Study 2: Cholesterol Dissolution Efficacy
Another investigation focused on the compound's role in cholesterol dissolution. In vitro experiments showed that ethyl derivatives could enhance cholesterol solubility, suggesting applications in managing gallstone dissolution:
| Solvent Type | Cholesterol Dissolution Rate (%) |
|---|---|
| Ethyl Propionate | 75% |
| Methyl-Tert-Butyl Ether | 65% |
These findings indicate that ethyl derivatives may serve as effective agents in medical treatments related to cholesterol management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
